3-Fluoro-4,4-dimethoxybutan-2-one
Description
3-Fluoro-4,4-dimethoxybutan-2-one (CAS: Not explicitly provided in evidence) is a fluorinated derivative of 4,4-dimethoxybutan-2-one (CAS: 5436-21-5), which is characterized by a ketone group at position 2, two methoxy groups at position 4, and a fluorine atom at position 3. This compound serves as a key intermediate in synthetic organic chemistry, particularly in the preparation of quinoline-based inhibitors targeting kinases such as DYRK1A and CLK1 .
Properties
CAS No. |
198422-35-4 |
|---|---|
Molecular Formula |
C6H11FO3 |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
3-fluoro-4,4-dimethoxybutan-2-one |
InChI |
InChI=1S/C6H11FO3/c1-4(8)5(7)6(9-2)10-3/h5-6H,1-3H3 |
InChI Key |
DXCXUYJEBAEDPU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(OC)OC)F |
Canonical SMILES |
CC(=O)C(C(OC)OC)F |
Synonyms |
2-Butanone, 3-fluoro-4,4-dimethoxy- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4,4-dimethoxybutan-2-one can be achieved through several methods. One common approach involves the fluorination of 4,4-dimethoxy-2-butanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4,4-dimethoxy-2-butanone in an appropriate solvent, such as dichloromethane, at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are crucial for scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4,4-dimethoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4,4-dimethoxybutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4,4-dimethoxybutan-2-one involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on substituents, molecular weight, and applications:
Reactivity and Electronic Effects
- Fluorine vs. Chlorine: The smaller size and lower polarizability of fluorine (vs. chlorine) in this compound reduce steric hindrance while maintaining moderate electron-withdrawing effects, favoring regioselective cyclization in quinoline synthesis .
- Methoxy Groups : The dimethoxy groups in both 4,4-dimethoxybutan-2-one and its fluorinated derivative stabilize intermediates during cyclization via electron donation, though fluorine counterbalances this effect .
- Trifluoromethyl vs. Dimethoxy: 4,4,4-Trifluoro-3-hydroxybutanoic acid exhibits stronger EWG effects and higher acidity (pKa ~2.5) compared to the dimethoxy analogs, making it suitable for chiral resolution but less ideal for neutral pH reactions .
Research Findings and Limitations
- Synthetic Efficiency: The domino nitro reduction-Friedländer cyclization using this compound achieves higher yields (75–85%) compared to non-fluorinated analogs (60–70%) under similar conditions .
- Spectroscopic Data : ¹⁹F NMR of this compound shows a singlet at δ -120 ppm (referenced to CFCl₃), confirming minimal coupling with neighboring protons .
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